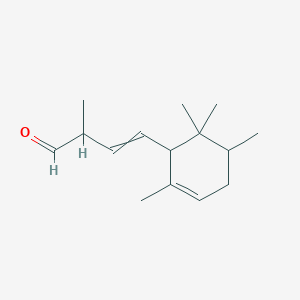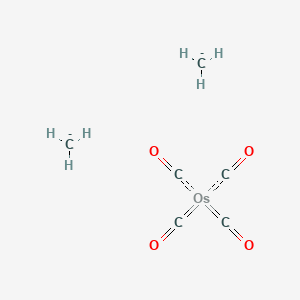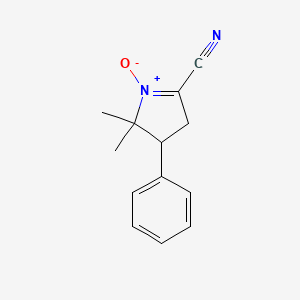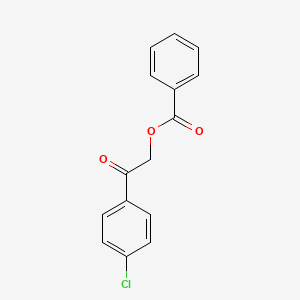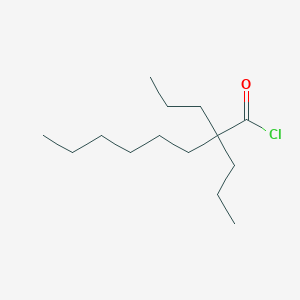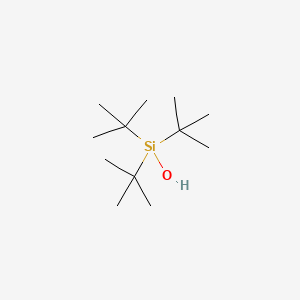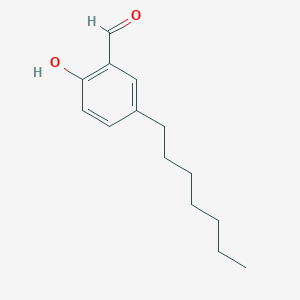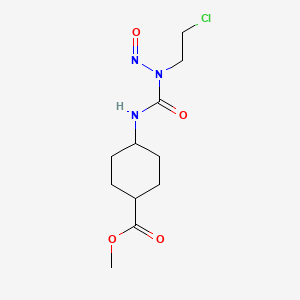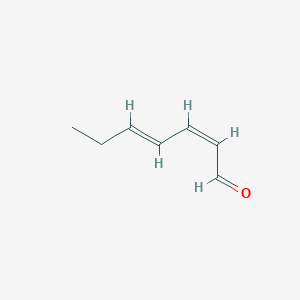
(Z,E)-2,4-heptadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,E)-2,4-heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound is a type of aldehyde, which is a class of organic compounds containing a formyl group. The (Z,E) notation indicates the specific geometric configuration of the double bonds, with “Z” (zusammen) meaning “together” and “E” (entgegen) meaning “opposite” in German. This configuration plays a crucial role in the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-2,4-heptadienal can be achieved through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the semi-hydrogenation of alkynes using selective nanocatalysts, which allows for the precise control of the double bond configuration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to ensure high selectivity and yield. The process typically includes the hydrogenation of precursors under controlled conditions to achieve the desired geometric configuration .
Analyse Chemischer Reaktionen
Types of Reactions
(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,E)-2,4-heptadienal is used as a building block for the synthesis of more complex molecules. Its unique geometric configuration makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in cell signaling and as a bioactive compound. It is also used in the synthesis of biologically active molecules that can be used in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (Z,E)-2,4-heptadienal include other heptadienals and alkenals, such as (E,E)-2,4-heptadienal and (Z,Z)-2,4-heptadienal. These compounds share similar structural features but differ in the geometric configuration of their double bonds .
Uniqueness
The uniqueness of this compound lies in its specific (Z,E) configuration, which imparts distinct chemical and biological properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
59121-26-5 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(2Z,4E)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |
InChI-Schlüssel |
SATICYYAWWYRAM-ICWBMWKASA-N |
Isomerische SMILES |
CC/C=C/C=C\C=O |
Kanonische SMILES |
CCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
